N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core substituted with an ethyl group, a methylthiophene moiety, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methylthiophene Moiety: The methylthiophene group can be introduced via a palladium-catalyzed cross-coupling reaction between a halogenated quinoline derivative and 5-methylthiophene.
Ethylation and Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially yielding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
Chemistry: N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities. The presence of the quinoline core and thiophene moiety contributes to its biological activity.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene moiety may interact with various enzymes, inhibiting their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Comparison:
- N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the ethyl group, which can influence its lipophilicity and biological activity.
- N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide contains a bromine atom, which can enhance its reactivity and potential as a halogen bond donor.
- N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has an additional ethyl group on the phenyl ring, which may affect its steric properties and binding interactions.
Properties
IUPAC Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-18-17(20)13-10-15(16-9-8-11(2)21-16)19-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOCOJESYZRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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